molecular formula C9H18N2O3Pt B1683953 Lobaplatin CAS No. 135558-11-1

Lobaplatin

Katalognummer: B1683953
CAS-Nummer: 135558-11-1
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: RLXPIABKJFUYFG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lobaplatin is a platinum-based antineoplastic agent primarily used in the treatment of various cancers. It is a third-generation platinum compound, following cisplatin and carboplatin, and is known for its enhanced anticancer activity and reduced toxicity. This compound is particularly effective against small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lobaplatin involves several key steps:

    Formation of Dichloride Complex: Trans-diamine methyl cyclobutane reacts with chloroplatinite in water under an inert gas atmosphere to form a dichloride complex.

    Replacement Reaction: The dichloride complex undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates.

    Reaction with Lactic Acid: The filtrate from the previous step reacts with L-lactic acid or L-lactate under controlled pH conditions to produce this compound.

    Recrystallization: The final product is purified through water/acetone recrystallization to obtain high-purity this compound trihydrate.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient, with fewer reaction steps, shorter reaction times, and higher yields, making it suitable for commercial manufacturing .

Wirkmechanismus

Lobaplatin acts as a DNA cross-linking agent. Upon hydrolysis in the body, the lactate ligand dissociates, forming a reactive platinum complex. This complex interacts with the N-donors of DNA bases, forming inter- and intra-strand cross-links. These cross-links inhibit DNA synthesis, leading to apoptosis and inhibition of cell growth. This compound also affects the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Biologische Aktivität

Lobaplatin, a third-generation platinum-based chemotherapeutic agent, has garnered attention for its potential in treating various malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and comparative studies with other platinum compounds.

This compound exerts its antitumor effects primarily through the formation of DNA adducts, leading to DNA damage. It induces apoptosis in cancer cells via several pathways:

  • Apoptotic Pathway Activation : this compound increases the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2. This shift enhances cytochrome C release from mitochondria, activating downstream apoptotic pathways involving caspases and PARP cleavage .
  • p53 Pathway Involvement : The tumor suppressor protein p53 plays a crucial role in mediating this compound's effects. Studies indicate that this compound treatment leads to a dose-dependent increase in p53 levels, which is associated with cell cycle arrest and apoptosis in gastric cancer cells .

Efficacy in Cancer Treatment

This compound has shown promising results across various cancer types:

  • Gastric Cancer : In vitro studies demonstrated that this compound effectively inhibits the proliferation of gastric cancer cell lines (MKN-28, AGS, MKN-45) by inducing apoptosis. The mechanism involves upregulation of Bax and downregulation of Bcl-2, contributing to mitochondrial dysfunction and cell death .
  • Retinoblastoma : Comparative studies with carboplatin revealed that this compound was more effective in controlling tumor growth in retinoblastoma models. It induced higher proportions of early apoptotic cells and demonstrated significant changes in the E2F1/Cdc25a/Cdk2 signaling pathway .
  • Colorectal Cancer : Preclinical models indicated that this compound could suppress proliferation and peritoneal metastasis, suggesting its potential utility beyond traditional indications .

Comparative Studies

A notable aspect of this compound is its reduced toxicity compared to other platinum compounds like cisplatin and carboplatin. This characteristic is particularly beneficial for patients who experience resistance or adverse effects from conventional treatments.

Drug Efficacy Toxicity Cancer Types Treated
This compoundHigh (induces apoptosis)Lower than cisplatinGastric, retinoblastoma, colorectal cancers
CarboplatinModerateModerateOvarian, lung cancers
CisplatinHighHighTesticular, bladder cancers

Case Studies

  • Gastric Cancer Study : A study on human gastric cancer cells showed that this compound treatment led to significant apoptosis through the activation of p53 and inhibition of Bcl-2 expression. The results indicated a promising therapeutic index for this compound in gastric malignancies .
  • Retinoblastoma Models : In a study comparing this compound and carboplatin on Y79 retinoblastoma cells, this compound exhibited superior efficacy with lower cytotoxicity while effectively inducing apoptosis and inhibiting tumor growth in vivo .

Eigenschaften

CAS-Nummer

135558-11-1

Molekularformel

C9H18N2O3Pt

Molekulargewicht

397.3 g/mol

IUPAC-Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI-Schlüssel

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Kanonische SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

D19466;  D-19466;  Lobaplatin.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.